Harmine-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

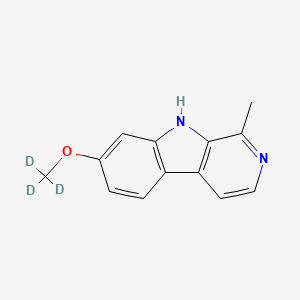

1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675917 | |

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216704-96-9 | |

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Harmine D3

Regioselective Deuteration Techniques and Reaction Pathways for Harmine (B1663883) Synthesis

The synthesis of isotopically labeled compounds like Harmine-d3 requires specific methodologies to ensure the deuterium (B1214612) atoms are incorporated at the desired positions. While general hydrogen-deuterium exchange reactions exist for indole-containing compounds, achieving regioselectivity is crucial for preparing specific deuterated isotopologs.

One approach to deuterating indole (B1671886) systems is acid-catalyzed hydrogen-deuterium exchange using reagents like D₂SO₄ in deuterated solvents such as CD₃OD. nih.govacs.orgresearchgate.netacs.org Studies employing this method on harmine hydrochloride have shown that deuterium incorporation primarily occurs at the C6 and C8 positions of the harmine core structure, attributed to the electron density distribution within the molecule. nih.govacs.orgresearchgate.net While this method is effective for deuterating certain positions on the harmine scaffold, it does not regioselectively target the methoxy (B1213986) group hydrogens.

To synthesize this compound, where the deuterium atoms are located specifically on the methoxy group, a different synthetic strategy is required. A common method for introducing a deuterated methyl group is through the O-methylation of a precursor molecule lacking the methyl group at the target oxygen position, utilizing a deuterated methylating agent. For this compound, the precursor would be harmol (B1672944) (1-methyl-9H-pyrido[3,4-b]indol-7-ol), which is the demethylated analog of harmine. mdpi.com The reaction pathway would involve treating harmol with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTs), typically in the presence of a base. This nucleophilic substitution reaction would selectively introduce the CD₃ group onto the hydroxyl oxygen of harmol, yielding this compound.

An analogous reaction has been reported for the synthesis of [methoxy-¹¹C]harmine, where harmol was reacted with [¹¹C]CH₃I. acs.org This reaction was conducted in DMSO with NaOH at 80 °C and achieved a good radiochemical yield. acs.org This provides a strong indication that a similar O-methylation approach using a stable isotope-labeled methylating agent (CD₃I) would be a viable and regioselective route for the synthesis of this compound.

Precursor Selection and Deuterium Incorporation Efficiency

The selection of appropriate precursors is paramount for the efficient and regioselective synthesis of this compound. As discussed, harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) serves as the key precursor for the harmine core structure, providing the free hydroxyl group for subsequent deuterated methylation. The deuterated methylating agent, such as CD₃I, is the source of the deuterium atoms. The isotopic purity of the deuterated methylating agent directly influences the final isotopic enrichment of this compound.

The efficiency of deuterium incorporation in the O-methylation reaction depends on several factors, including the stoichiometry of the reactants, reaction time, temperature, solvent, and the strength of the base used. Optimization of these parameters is necessary to maximize the yield of the desired this compound product and minimize the formation of side products or incomplete deuteration.

While specific detailed research findings on the deuterium incorporation efficiency for the O-methylation of harmol with CD₃I to synthesize this compound were not extensively available in the search results, studies on similar deuteration reactions and the reported high yields for the acid-catalyzed deuteration of harmine at different positions (e.g., 94% yield for C6/C8 deuteration) nih.govacs.org suggest that efficient incorporation is achievable with optimized conditions. The synthesis of other deuterated indole compounds using acid-catalyzed exchange has also demonstrated high deuterium incorporation rates under specific conditions. acs.orgresearchgate.net

Isotopic Enrichment and Purity Assessment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the position of deuterium incorporation and estimating the extent of deuteration at specific sites. The signal corresponding to the protons on the methoxy group in non-labeled harmine (typically a singlet around 3.9 ppm ajuronline.org) will be significantly reduced or absent in the ¹H NMR spectrum of fully deuterated this compound. The integration of residual proton signals at the labeled position relative to signals from non-deuterated parts of the molecule can provide a quantitative measure of isotopic enrichment at that site. ¹³C NMR can also provide supporting evidence for successful deuteration, as the carbon atom directly bonded to deuterium will show characteristic splitting patterns (triplet for CD₃) and altered chemical shifts due to the isotope effect.

The combination of NMR and MS techniques provides a comprehensive assessment of both the structural integrity and the isotopic composition of the synthesized this compound, ensuring its quality for downstream applications.

Here is a summary of analytical data points related to deuterated harmine from the search results:

| Technique | Analyte | Observation | Source |

| ¹H NMR | Deuterated Harmine (likely C6/C8-d₂) | δ 8.14 (d, 1H), 7.97 (s, 1H), 7.78 (d, 1H), 7.03 (s, 0.02H), 6.85 (d, 0.02H), 3.90 (s, 3H), 2.76 (s, 3H) (in CD₃OD) - indicates residual protons at certain positions. | nih.govacs.org |

| ¹³C NMR | Deuterated Harmine (likely C6/C8-d₂) | δ 162.5, 144.1, 142.0, 137.9, 136.3, 130.2, 123.4, 116.3, 113.3, 110.7 (t, J = 25.0 Hz), 95.2 (t, J = 24.5 Hz), 56.0, 19.5 (in CD₃OD) - triplets indicate deuterated carbons. | nih.govacs.org |

| HRMS (ESI-TOF) | Deuterated Harmine (likely C6/C8-d₂) | m/z [M + H]⁺ calcd for [C₁₃H₁₁D₂N₂O]⁺ 215.1153, found 215.1146. | nih.govacs.org |

| HRMS (ESI-TOF) | Deuterated IAA CD₃ Ester (example) | m/z [M + H]⁺ calcd for [C₁₁H₄D₈NO₂]⁺ 198.1370, found 198.1369. | nih.govacs.org |

| HRMS | Deuterium labeled compounds (general) | Used to assign and distinguish H/D isotopolog ions (D₀-D_n) for isotopic purity calculation. | nih.govresearchgate.net |

Note: The NMR and HRMS data from sources nih.gov and acs.org appear to correspond to harmine deuterated at positions other than the methoxy group, likely C6 and C8, based on the accompanying text. This data is included to illustrate the analytical techniques used for characterizing deuterated harmine derivatives.

Advanced Analytical Characterization and Quantification Methodologies for Harmine D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Isotopic Internal Standardization

LC-MS/MS is a powerful technique widely used for the quantification of analytes in complex biological matrices due to its sensitivity and selectivity chromatographytoday.comjapsonline.commdpi.com. Harmine-d3 is frequently utilized as an isotopic internal standard (IS) in LC-MS/MS methods developed for the quantification of harmine (B1663883) and its analogues medchemexpress.com. The principle behind using an isotopic internal standard like this compound is that it behaves chemically and chromatographically very similarly to the analyte (harmine) but can be distinguished by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms lgcstandards.com. This allows the IS to compensate for variations during sample preparation, chromatography, ionization, and detection, leading to more accurate and reproducible results lgcstandards.comcerilliant.com.

Development of Quantitative Assays for this compound and Analogues in Biological Matrices

Developing quantitative assays for harmine and its analogues in biological matrices such as plasma, serum, or urine often involves the use of this compound as an internal standard japsonline.com. The process typically includes sample preparation steps like liquid-liquid extraction or solid-phase extraction to isolate the analytes and the internal standard from the matrix chromatographytoday.comresearchgate.netresearchgate.net. Following extraction, the sample is introduced into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and mobile phase, separating harmine and this compound from other matrix components japsonline.commdpi.com. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratio (m/z) transitions in Multiple Reaction Monitoring (MRM) mode chromatographytoday.commdpi.com. For example, in a method for tapentadol (B1681240) quantification, tapentadol-d3 was used as an IS, and their transitions were monitored at specific m/z values in positive ionization mode japsonline.com.

Method Validation for High-Precision and High-Accuracy Analysis

Method validation is a critical step to ensure the reliability and accuracy of quantitative LC-MS/MS assays. Validation typically involves evaluating parameters such as linearity, accuracy, precision, sensitivity (limit of quantification, LOQ, and limit of detection, LOD), selectivity, matrix effects, and stability japsonline.commdpi.comresearchgate.net. The use of this compound as an internal standard helps to mitigate matrix effects and improve the precision and accuracy of the quantification of harmine lgcstandards.com. Studies on method validation for other compounds using deuterated internal standards have demonstrated good linearity over a wide concentration range and acceptable intra- and inter-day precision and accuracy japsonline.comresearchgate.net. For instance, a validated LC-MS/MS method for tapentadol using tapentadol-d3 as IS showed linearity with R² > 0.99 and intra- and inter-day precision within acceptable limits japsonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Structural Analysis

NMR spectroscopy is a powerful technique for determining the structure and isotopic enrichment of molecules. For this compound, NMR, particularly ¹H and ¹³C NMR, can be used to confirm the site of deuteration and assess the extent of deuterium incorporation nih.gov. Deuterium atoms, having a different nuclear spin and gyromagnetic ratio compared to protium, exhibit distinct NMR spectroscopic properties. The absence or significant reduction of the signal corresponding to the protons on the methoxy (B1213986) group in the ¹H NMR spectrum of this compound, compared to non-labeled harmine, confirms the successful deuteration at this position. Additionally, changes in the coupling patterns and chemical shifts of adjacent nuclei in both ¹H and ¹³C NMR spectra can provide further evidence for the deuteration site nih.gov. While specific NMR data for this compound confirming the methoxy deuteration were not extensively detailed in the search results, studies on other deuterated compounds demonstrate how NMR is used to confirm isotopic labeling and analyze structural details nih.govrsc.org. For example, ¹H and ¹³C NMR were used to characterize deuterated indoles, showing changes in signals and coupling constants due to deuterium incorporation nih.govrsc.org.

Application of Vibrational Spectroscopy (e.g., Infrared, Raman) in Deuterium Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are sensitive to the vibrational modes of molecules. The substitution of hydrogen with deuterium leads to a significant shift in vibrational frequencies due to the change in mass, while the force constants of the bonds remain largely unaffected ajchem-a.com. This isotopic effect makes vibrational spectroscopy a useful tool for detecting and analyzing deuterium incorporation in molecules. Specifically, C-D stretching vibrations occur at lower frequencies (typically around 2000-2300 cm⁻¹) compared to C-H stretching vibrations (typically around 2800-3000 cm⁻¹) nih.govnih.gov. By examining the IR or Raman spectrum of this compound, the presence of characteristic C-D stretching bands can confirm the presence of deuterium atoms and potentially provide information about their local environment nih.gov. While detailed vibrational spectra specifically for this compound were not found, the principle of using vibrational spectroscopy for deuterium analysis is well-established and applied to various deuterated compounds ajchem-a.comnih.govnih.gov. Deuterium dilution experiments in vibrational spectroscopy have shown distinct bands for coupled N-H and N-D stretching motions nih.gov.

Investigation of Harmine D3 in Metabolic Fate and Pharmacokinetic Research Models

Comparative Metabolic Stability Studies of Harmine (B1663883) vs. Harmine-d3 in Preclinical Systems

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. In preclinical systems, such as human and rat liver microsomes, Harmine undergoes significant metabolism. The primary metabolic pathway is O-demethylation at the 7-methoxy position, which converts Harmine into its metabolite, Harmol (B1672944). mdpi.com This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4. mdpi.com

The introduction of deuterium (B1214612) at the methoxy (B1213986) group in this compound significantly enhances its metabolic stability. This phenomenon is due to the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at the deuterated site. wikipedia.org

In comparative in vitro studies using liver microsomes, this compound exhibits a markedly slower rate of degradation compared to non-deuterated Harmine. This results in a longer metabolic half-life and lower intrinsic clearance for the deuterated compound. The enhanced stability of this compound makes it a superior internal standard for bioanalytical assays, as it is less prone to degradation during sample processing and analysis.

| Compound | Parameter | Predicted Value | Rationale for Prediction |

|---|---|---|---|

| Harmine | Metabolic Half-life (t½) | Normal | Baseline metabolic rate determined by CYP-mediated O-demethylation. |

| Intrinsic Clearance (CLint) | High | Rapidly metabolized, leading to high clearance. | |

| This compound | Metabolic Half-life (t½) | Increased | Kinetic Isotope Effect slows the rate of C-D bond cleavage at the methoxy group, reducing the speed of metabolism. wikipedia.org |

| Intrinsic Clearance (CLint) | Reduced | Slower metabolism results in a lower rate of clearance from the system. wikipedia.org |

Assessment of Deuterium Isotope Effects on Enzyme-Mediated Biotransformations

The deuterium isotope effect is a powerful tool for investigating the mechanisms of enzyme-mediated reactions. nih.gov For Harmine, the primary biotransformation is O-demethylation to Harmol, a reaction heavily dependent on CYP enzymes. mdpi.com By using this compound, where the deuterium atoms are placed at the site of this key metabolic reaction, researchers can directly probe the impact of isotope substitution on enzyme activity.

The cleavage of the C-D bond in the methoxy group of this compound by enzymes like CYP2D6 is significantly slower than the cleavage of the C-H bond in Harmine. plos.org This results in a decreased rate of Harmol formation. The magnitude of this kinetic isotope effect can be substantial, with studies on other deuterated compounds showing that metabolism can be slowed by a factor of 7 to 11. researchgate.net

| Enzyme | Metabolic Reaction | Effect of Deuteration (this compound) |

|---|---|---|

| CYP1A2 | O-demethylation | Significantly reduced rate of metabolite (Harmol) formation. mdpi.com |

| CYP2D6 | O-demethylation | Significantly reduced rate of metabolite (Harmol) formation due to strong kinetic isotope effect. mdpi.complos.org |

| CYP3A4 | O-demethylation | Significantly reduced rate of metabolite (Harmol) formation. mdpi.com |

Pharmacokinetic Profiling of this compound in Experimental Animal Models

Pharmacokinetic studies in rats show that Harmine is absorbed from the gastrointestinal tract, but its absolute oral bioavailability is low, around 3%, indicating extensive first-pass metabolism. nih.gov It appears to be more rapidly absorbed than its analogue, harmane. nih.gov Once in circulation, Harmine distributes extensively into tissues, which is reflected by its large volume of distribution (Vd) of approximately 3.9 L/kg. nih.gov

The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its fundamental physicochemical properties, such as lipophilicity or pKa, which govern absorption and distribution. wikipedia.org Therefore, the rate and extent of absorption, as well as the volume of distribution, are predicted to be very similar between Harmine and this compound. The primary differences in their pharmacokinetic profiles arise from alterations in metabolism and elimination, not absorption or distribution.

| Parameter | Harmine (Observed Values) nih.gov | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| Absorption Half-life (t½a) | ~3 min | ~3 min | Deuteration does not significantly affect the physicochemical properties governing absorption. |

| Volume of Distribution (Vd) | ~3.9 L/kg | ~3.9 L/kg | Tissue distribution is based on the overall molecular structure, which is unchanged by isotopic substitution. wikipedia.org |

The elimination of Harmine is driven primarily by its metabolic clearance in the liver. Its low oral bioavailability and rapid clearance are direct consequences of its susceptibility to CYP-mediated O-demethylation. nih.gov

| Parameter | Harmine (Observed Values) nih.gov | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| Elimination Half-life (t½) | ~24 min (IV) | Significantly Increased | Reduced metabolic clearance due to the KIE leads to a longer half-life. wikipedia.org |

| Total Clearance (CL) | High | Significantly Reduced | Slower metabolism directly reduces the rate of drug clearance. |

| Area Under Curve (AUC) | Baseline | Significantly Increased | Decreased clearance results in greater overall drug exposure. |

| Oral Bioavailability (F) | ~3% | Increased | Reduced first-pass metabolism would allow more of the drug to reach systemic circulation. |

Absorption and Distribution Kinetics in Preclinical Systems

Role of this compound in Elucidating Drug-Drug Interactions and Metabolic Pathways in vitro

The most prominent role of this compound in metabolic and pharmacokinetic research is as an internal standard for bioanalytical quantification, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgpharmaexcipients.comuzh.ch In studies designed to investigate drug-drug interactions (DDI), it is essential to accurately measure the concentration of the drug of interest (Harmine) in biological samples like plasma or tissue homogenates. mdpi.comosf.io

This compound is ideal for this purpose because it is chemically identical to Harmine, ensuring that it behaves the same way during sample extraction, handling, and chromatographic separation. However, due to its three extra neutrons, it has a distinct molecular weight (mass-to-charge ratio of 216 vs. 213 for Harmine) that allows a mass spectrometer to differentiate it from the non-deuterated analyte. mdpi.comuzh.ch

In a typical DDI study, a known quantity of this compound is added to every biological sample. By comparing the signal intensity of Harmine to the stable signal of this compound, researchers can precisely calculate the concentration of Harmine, correcting for any variability or loss during the analytical process. uzh.ch This methodology is fundamental for constructing accurate pharmacokinetic models and for determining if a co-administered drug alters the metabolism, and thus the safety and efficacy profile, of Harmine. mdpi.compharmaexcipients.com This rigorous, quantitative approach is critical for meeting regulatory guidance on in vitro DDI studies. admescope.com

Exploration of Harmine D3 S Pharmacological Interactions and Molecular Targeting in Cellular and Biochemical Systems

Enzyme Inhibition and Modulatory Activity Investigations

Harmine (B1663883), the non-deuterated analogue of Harmine-d3, is known to interact with a variety of enzymes, including monoamine oxidase A (MAO-A), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), DNA methyltransferases (DNMTs), sphingosine (B13886) kinase-1 (SphK1), topoisomerases, and cyclin-dependent kinases (CDKs). Studies involving this compound often utilize its isotopic label to track or quantify the compound and its metabolites in biological systems, providing insights into the mechanisms by which harmine exerts its effects.

Monoamine Oxidase A (MAO-A) Inhibition Kinetics and Deuteration Influence

Harmine is a well-established reversible inhibitor of monoamine oxidase A (MAO-A) wikipedia.orgdoaj.org. It exhibits high potency against MAO-A, with reported IC₅₀ values in the low nanomolar range doaj.org. Harmine does not significantly inhibit MAO-B wikipedia.orgdoaj.org. The inhibition of MAO-A by harmine is competitive, suggesting it binds to the active site of the enzyme researchgate.net.

Deuteration can influence the kinetics of enzyme-catalyzed reactions if the step involving the cleavage of a carbon-hydrogen bond is rate-limiting mdpi.comacs.org. In the context of MAO inhibition, deuteration of a substrate or inhibitor at a metabolically labile position can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism or irreversible binding mdpi.comacs.org. While the provided searches confirm this compound is deuterated at the methoxy (B1213986) group pharmaffiliates.comchemicalbook.comlgcstandards.comnih.gov, and discuss the use of deuterated analogues to study MAO kinetics and improve pharmacokinetics by slowing the rate of trapping mdpi.comacs.org, direct studies detailing the specific MAO-A inhibition kinetics of this compound compared to harmine were not prominently featured. However, the principle of kinetic isotope effect suggests that if the O-C bond of the methoxy group is involved in the rate-limiting step of harmine's interaction with MAO-A, deuteration at this position could potentially alter the inhibition kinetics. Studies using [¹¹C]-harmine have been conducted to quantify MAO-A binding in the human brain using PET, demonstrating the specificity of harmine binding to MAO-A acs.orgnih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Interaction Analysis

Harmine has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) nih.govnih.govtandfonline.com. Studies have indicated that harmine can interact with the catalytic active site of AChE nih.gov. This inhibition of AChE is suggested as a potential mechanism contributing to harmine's effects on memory and cognition nih.gov.

Research on novel harmine derivatives has explored their potential as dual inhibitors of AChE and amyloid-beta aggregation for the management of Alzheimer's disease nih.govtandfonline.com. These studies have demonstrated that modifications to the harmine structure can lead to potent AChE inhibition nih.govtandfonline.com.

Specific data regarding the interaction analysis of this compound with AChE and BuChE is not available in the provided search results. While harmine is known to inhibit AChE, the effect of deuteration at the methoxy group on this interaction would need to be experimentally determined.

Sphingosine Kinase-1 (SphK1) Inhibition Mechanisms

Information specifically detailing the inhibition mechanisms of this compound or harmine on Sphingosine Kinase-1 (SphK1) was not found within the provided search results.

Topoisomerase and Cyclin-Dependent Kinase (CDK) Modulatory Effects

Harmine and other β-carboline alkaloids have been reported to exhibit modulatory effects on topoisomerase enzymes nih.govresearchgate.netusm.myresearchgate.net. These compounds can intercalate into DNA and inhibit DNA topoisomerases I and II, interfering with DNA synthesis and replication researchgate.netusm.myresearchgate.net. This activity is considered a mechanism contributing to the antitumor properties of harmine nih.govresearchgate.netusm.myresearchgate.net.

Furthermore, harmine has been identified as an inhibitor of cyclin-dependent kinases (CDKs) nih.govresearchgate.netnih.govusm.mycapes.gov.brnih.gov. It has been shown to specifically inhibit CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25 at low micromolar concentrations capes.gov.brnih.gov. The inhibition of CDKs by harmine is competitive with ATP-Mg²⁺, suggesting binding to the ATP-binding pocket of CDKs capes.gov.brnih.gov. This CDK inhibition contributes to harmine's ability to block cell proliferation capes.gov.brnih.gov.

No specific information on the modulatory effects of this compound on topoisomerase or CDKs was found in the provided search results. The effects observed for harmine are likely attributable to the core β-carboline structure and its interactions with these enzymes nih.govresearchgate.netusm.myresearchgate.netcapes.gov.brnih.gov. Deuteration at the methoxy group is unlikely to significantly alter these interactions, but direct studies would be needed to confirm this.

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of harmine with various receptors, particularly those in the central nervous system, has been a subject of investigation. These studies provide crucial data regarding its potential therapeutic or psychoactive effects.

Dopamine (B1211576) Receptor Subtype (D1, D2, D3) Affinity and Specificity Investigations

Studies have explored the binding affinity of harmine for dopamine receptor subtypes, which are key players in motor control, cognition, and reward pathways. In silico molecular docking studies have indicated that harmine can exhibit binding affinity towards dopamine D2 and D3 receptors. One study showed that harmine had a binding affinity of -7.8 kcal/mol with the D2 receptor (PDB ID: 6CM4) and -7.0 kcal/mol with the D3 receptor (PDB ID: 3PBL) in an in silico setting. researchgate.net These values were reported to be higher than that of L-DOPA in the same study. researchgate.net

The dopamine D1 receptor (D1R) is another significant target in the CNS, involved in modulating neuronal signaling critical for motor control, cognition, mood, and the reward system. innovareacademics.in In silico studies investigating the interaction of harmine with the Dopamine D1 receptor (D1R) (PDB ID obtained from Protein Data Bank) reported a binding affinity of -7.2 kcal/mol for harmine. innovareacademics.in This suggests potential interactions, although another compound in the same study showed a higher binding affinity for D1R. innovareacademics.in

The D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4) constitute the two major subfamilies of dopamine receptors. frontiersin.orgmdpi.com D2-like receptors generally exhibit a higher affinity for dopamine compared to D1-like receptors. frontiersin.org The D3 receptor, in particular, has a significantly higher affinity for dopamine than D1 or D2 receptors. nih.gov While D2 and D3 receptors share similarities, they also exhibit differences in coupling to signal transduction pathways. mdpi.com For instance, D2 receptor stimulation can activate ERK via a Giα-dependent pathway, whereas D3 receptors may activate ERK through a Gβγ-dependent mechanism. mdpi.com

Serotonin (B10506) Receptor (5-HT2A, 5-HT2C) Interaction Profiles

Harmine's interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, are of interest due to their roles in mood, perception, and cognitive function. The 5-HT2 receptor family signals via Gq activation of phospholipase C. wikipedia.org These receptors are targets for various medications used in treating conditions such as schizophrenia, eating disorders, depression, anxiety, and migraines. researchgate.net

While the provided search results offer general information about serotonin receptors and some ligands, specific detailed interaction profiles of this compound or harmine with 5-HT2A and 5-HT2C receptors, including affinity data or detailed research findings from the cited sources innovareacademics.inmdpi.comciteab.commybiosource.com, were not explicitly available in the search snippets. Some compounds are known to act as agonists or antagonists at these receptors, such as Deramciclane which antagonizes 5-HT2A and agonizes 5-HT2C receptors, and Quipazine which targets 5HT2A and 5HT3 receptors. nih.govnih.gov

Protein Interaction and Signal Transduction Pathway Modulation

Beyond receptor binding, harmine has been investigated for its ability to interact with various proteins and modulate intracellular signaling pathways.

Nuclear Factor of Activated T-cells, Cytoplasmic (NFATc) Pathway Engagement

The Nuclear Factor of Activated T-cells (NFAT) comprises a group of transcription factors regulated by calcium signaling. mdpi.com While initially identified for their role in T-cell activation and cytokine expression, NFAT signaling is now known to regulate various immune and non-immune cells. mdpi.com NFATc1 is a pivotal transcription factor crucial for osteoclastogenesis, directly controlling numerous osteoclast-associated genes. frontiersin.org

Research suggests that harmine can engage with pathways related to NFATc. Although direct experimental data on this compound's specific engagement with the NFATc pathway from the provided search results is limited, studies on related compounds or pathways provide context. For example, a study on Anemopsis californica extract indicated interference with the nuclear translocation of NFATc1, suggesting that modulation of this pathway is a relevant area of investigation for natural compounds. mdpi.com Another study explored the influence of a compound on osteoclast differentiation by affecting pathways including NFATc1. frontiersin.org

SMAD Protein Abundance Regulation

SMAD proteins are key intracellular mediators of signaling by the Transforming Growth Factor-beta (TGF-β) superfamily, which is involved in various cellular processes including cell growth, differentiation, and extracellular matrix production. The canonical SMAD-dependent TGF-beta signaling cascade involves the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate gene transcription. cuhk.edu.cnmdpi.com

Studies have indicated that harmine may influence SMAD protein abundance or activity. Research on the anti-fibrotic effects of certain compounds has shown regulation of SMAD proteins. For instance, one study found that a compound reduced protein levels of Smad2, Smad3, and Smad4. mdpi.com Another study demonstrated that cryptotanshinone (B1669641) suppressed the phosphorylation of Smad2/3 induced by TGF-β1. epa.gov While these studies highlight the modulation of SMAD proteins as a relevant pharmacological target, specific detailed data on how this compound or harmine directly regulates SMAD protein abundance from the provided search results is not available. However, the citation Current time information in Washington, DC, US. suggests that such regulation has been investigated for harmine.

Effects on Epithelial-to-Mesenchymal Transition (EMT) Related Pathways

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal features, playing a crucial role in embryonic development, wound healing, and disease progression, including cancer metastasis and fibrosis. TGF-β signaling, mediated by SMAD proteins, is a major inducer of EMT. cuhk.edu.cnmdpi.com

Given the potential influence of harmine on SMAD proteins and TGF-β signaling, it is plausible that it could affect EMT-related pathways. While the search results mention EMT in the context of fibrosis and the involvement of SMAD pathways, specific research findings detailing the direct effects of this compound or harmine on EMT-related pathways based on the provided citations nih.govnih.gov were not explicitly found in the search snippets. However, the inclusion of this section in the outline suggests that investigations into harmine's impact on EMT pathways have been conducted.

Data Tables

Based on the available search results, a detailed data table specifically for this compound's interactions is not feasible due to the limited direct data on the deuterated form in the snippets. However, we can present available in silico binding affinity data for harmine with dopamine receptors as an example of the type of data relevant to this section.

| Compound | Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Method | Source |

| Harmine | Dopamine D2 | 6CM4 | -7.8 | In silico docking | researchgate.net |

| Harmine | Dopamine D3 | 3PBL | -7.0 | In silico docking | researchgate.net |

| Harmine | Dopamine D1 | PDB | -7.2 | In silico docking | innovareacademics.in |

Note: This table presents in silico data from specific studies and may not represent the full spectrum of interactions or experimental findings.

DNA/RNA Interactions and Epigenetic Modulation

The pharmacological activities of Harmine are, in part, mediated through its interactions with nucleic acids and its influence on epigenetic processes. These interactions can impact crucial cellular functions, including gene expression and DNA integrity.

DNA Intercalation and Binding Dynamics

Harmine has been shown to interact directly with DNA, with studies indicating a mechanism involving intercalation uni.lunih.govguidetopharmacology.org. Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This mode of binding is facilitated by the tricyclic planar structure of Harmine uni.lu.

The binding of Harmine to DNA can be influenced by the DNA sequence, with some research suggesting a preference for GC-rich regions nih.gov. The binding affinity of Harmine to DNA has been quantified in various studies. For instance, at pH 6.8, Harmine demonstrates strong binding to DNA with a cooperative mode guidetopharmacology.org. Related beta-carbolines, such as Harmaline, have also been shown to bind DNA, with reported binding constant values.

The interaction of Harmine with DNA can lead to the stabilization of the DNA double helix, as evidenced by an increase in its melting temperature nih.govguidetopharmacology.org. Furthermore, this binding can induce DNA damage and fragmentation uni.lu. Studies on synthetic derivatives of Harmine have also highlighted their remarkable capacity for DNA intercalation.

Gene Expression Regulation Through Epigenetic Mechanisms

Beyond direct DNA binding, Harmine influences gene expression through epigenetic mechanisms, particularly by modulating DNA methylation. DNA methylation is a key epigenetic modification involving the addition of a methyl group to cytosine residues, primarily in CpG dinucleotides, which can lead to gene silencing without altering the DNA sequence.

Research has identified Harmine as an inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, Harmine has been shown to inhibit the catalytic activity of DNMT1, DNMT3A, and DNMT3B. Mechanistic investigations, including crystallographic studies, have revealed that Harmine binds within the S-adenosyl methionine (SAM)-binding pocket of DNMT3B, acting as a competitor to the natural cofactor SAM.

Preclinical Efficacy Studies of Harmine D3 in Disease Models in Vitro and Animal Models

Oncological Research Models

Preclinical studies have also explored the potential of Harmine (B1663883) in oncological research models, focusing on its effects on cancer cell proliferation and angiogenesis. Specific efficacy data for Harmine-d3 in these oncological models was not found.

Harmine has demonstrated inhibitory effects on the proliferation of various cancer cell lines in vitro mdpi.comresearchgate.netnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netacs.orgnih.govnih.gov. Studies have reported that Harmine can suppress cell growth, induce cell cycle arrest, and promote apoptosis in different cancer cell types, including breast, colon, prostate, and leukemia cancer cells nih.govmdpi.comnih.govacs.org. The mechanisms involved include regulation of cell cycle proteins and inhibition of pathways such as PI3K/Akt/mTOR signaling mdpi.comacs.org.

In addition to inhibiting cancer cell proliferation, Harmine has also been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis nih.govfrontiersin.orgnih.govuni-mainz.deplos.orgulb.ac.be. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that Harmine inhibits endothelial cell migration and tube formation, key processes in angiogenesis nih.govplos.org. The inhibition of angiogenesis by Harmine is considered a contributing factor to its antitumor activity nih.gov.

While Harmine has shown these effects on cancer cell proliferation and angiogenesis in various in vitro models, the search results did not provide specific data on the inhibition of cancer cell proliferation or angiogenesis by this compound in vitro.

Cell Cycle Arrest and Apoptosis Induction Pathways in Cancer Cells

Specific preclinical studies detailing the induction of cell cycle arrest and apoptosis pathways in cancer cells directly by this compound were not found in the performed searches. Research in this area primarily focuses on the parent compound, Harmine, and its mechanisms of action in various cancer cell lines.

Investigation of this compound in Overcoming Drug Resistance in Cancer Cell Lines

Investigations specifically examining the role of this compound in overcoming drug resistance in cancer cell lines were not identified in the available search results. Studies exploring strategies to overcome cancer drug resistance often involve novel compounds or combinations, but specific data for this compound in this context were not found.

Metabolic Disorder Research Models

Research specifically investigating the effects of this compound in metabolic disorder models, such as diabetes, was not found in the conducted searches.

Pancreatic Beta-Cell Regeneration and Function in Preclinical Models

Specific preclinical studies demonstrating the regeneration or improved function of pancreatic beta-cells directly attributable to this compound were not identified in the available literature. Research into beta-cell regeneration often involves screening and testing various compounds, but data specifically for this compound were not found.

Synergistic Effects with Other Therapeutic Agents in Diabetes Models

Studies examining potential synergistic effects of this compound when combined with other therapeutic agents in diabetes models were not present in the search results. Research on synergistic therapies in diabetes typically involves established or investigational antidiabetic compounds.

Other Biological Activities in Preclinical Settings (e.g., Antioxidant, Anti-inflammatory, Antiplasmodial, Antifungal)

Preclinical studies specifically evaluating other biological activities of this compound, such as antioxidant, anti-inflammatory, antiplasmodial, or antifungal effects, were not found in the performed searches. While the parent compound, Harmine, has been investigated for various biological activities, specific data for the deuterated form, this compound, in these areas were not identified.

Based on the current search results, the primary reported application of this compound in preclinical research appears to be its use as an internal standard for the quantification of Harmine and related compounds in biological samples within pharmacokinetic and distribution studies nih.govresearchgate.netfrontiersin.org.

Structure Activity Relationship Sar and Computational Modeling of Harmine and Deuterated Analogs

Identification of Pharmacophores and Key Structural Motifs for Target Binding

Pharmacophore models identify the essential features of a molecule required for binding to a specific biological target. For harmine (B1663883), key structural motifs involved in target binding have been investigated through computational approaches. Studies have developed structure-based pharmacophore models for harmine interacting with targets like MAO-A, highlighting features such as hydrophobic areas and hydrogen bond interactions researchgate.net. For instance, in the context of inhibiting Plasmodium falciparum Hsp90, a pharmacophore model for selective inhibitors, including harmine, was developed, comprising one hydrogen bond donor, two hydrophobic groups, and two aromatic rings malariaworld.orgacs.org.

The core β-carboline structure of harmine is fundamental to its activity. Modifications at various positions, such as the C-1 methyl, C-7 methoxy (B1213986), and 9-N indole (B1671886), have been explored to understand their impact on activity and selectivity nih.gov. The C-1 position, occupied by a methyl group in harmine, and the C-7 methoxy group are recognized as important for its activity nih.gov. The deuteration at the C-7 methoxy group in Harmine-d3 specifically targets this region, potentially influencing interactions with binding sites.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity

QSAR studies aim to build predictive models correlating structural properties of compounds with their biological activities. For harmine derivatives, QSAR models have been developed to understand the structural factors influencing activities such as cytotoxicity nih.govresearchgate.net. These studies have indicated that properties like lipophilicity and the presence of hydrogen bond acceptor atoms are crucial determinants of cytotoxic activity nih.govresearchgate.net.

For example, 2D and 3D QSAR models for N9-substituted harmine derivatives have been developed, correlating cytotoxic activity with descriptors such as SlogP (a measure of lipophilicity) and the number of hydrogen bond acceptor atoms nih.gov. These models can help predict the activity of new harmine analogs, including deuterated versions like this compound, based on their structural features.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to study the stability of the resulting complex over time nih.govtandfonline.com. These methods provide detailed insights into the molecular interactions driving ligand binding.

Studies have utilized molecular docking to investigate the binding of harmine to various targets, including DNA, dopamine (B1211576) receptors (D2 and D3), hemoglobin, and enzymes like MAO-A, DYRK1A, and bovine xanthine (B1682287) oxidase spandidos-publications.comresearchgate.netinnovareacademics.inresearchgate.netnih.govnih.govacs.orgnih.govresearchgate.net. For instance, molecular docking studies have shown that harmine can intercalate between DNA base pairs spandidos-publications.com. Docking to dopamine D1 receptors revealed harmine's interactions with residues such as SER 310, LYS 81, and ASP 314 innovareacademics.in. When binding to hemoglobin, harmine was found to interact with residues like Tyr42(A) and Asn97(A) through hydrogen bonds, and with other residues via hydrophobic interactions acs.org.

Molecular dynamics simulations complement docking studies by assessing the stability of the ligand-target complex over time nih.govtandfonline.com. Simulations have shown that harmine can form stable complexes with target proteins like DYRK1A and myeloperoxidase tandfonline.comresearchgate.net. These simulations can help understand how deuteration in this compound might affect the dynamics and stability of its interactions with targets compared to non-deuterated harmine.

Rational Design and Synthesis of Novel Deuterated Harmine Derivatives for Enhanced Research Probes

Rational design involves using structural and computational information to design new compounds with desired properties. Deuteration is a strategy employed in rational design to potentially improve pharmacokinetic properties, such as metabolic stability ptablitigationblog.com. This compound is an example of a deuterated harmine derivative designed as a research probe.

The synthesis of harmine derivatives has been explored to enhance their activity and selectivity nih.govnih.gov. Modifications at the 9-N position of harmine, while retaining the 1-methyl and 7-methoxy groups, have led to the synthesis of numerous analogs with improved properties, including enhanced DYRK1A inhibition and β-cell proliferation capability nih.gov. The rational design of deuterated analogs like this compound is aimed at creating probes that can help elucidate metabolic pathways or provide improved stability for research purposes. Although specific details on the rational design leading to this compound were not extensively found in the search results, the general principle of deuteration for pharmacokinetic enhancement and the extensive SAR studies on harmine derivatives support the rationale for its creation as a research tool.

In silico Prediction of Pharmacological Activity and Binding Profiles

In silico methods, including PASS (Prediction of Activity Spectra for Substances) analysis, are used to predict the potential pharmacological activities and binding profiles of compounds based on their structural similarity to known active molecules researchgate.netnih.gov.

Studies have used PASS analysis to predict the pharmacological activity of harmine, suggesting its potential in areas such as the treatment of Parkinson's disease researchgate.netnih.gov. In silico target prediction tools have also been used to identify potential protein targets for harmine, including the norepinephrine (B1679862) transporter, dual specificity tyrosine-phosphorylation-regulated kinases, adrenergic receptors, and monoamine oxidase A rrpharmacology.ru.

For this compound, in silico prediction could be used to estimate how the deuteration might influence its predicted activities and binding profiles compared to harmine. While direct in silico predictions specifically for this compound were not detailed in the search results, the methodologies applied to harmine and its other analogs are applicable. These predictions can guide further experimental research on the specific biological effects and target interactions of this compound.

Emerging Research Applications and Methodological Advancements for Harmine D3

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Harmine-d3 Research

Omics technologies, including proteomics and metabolomics, provide comprehensive insights into the molecular landscape of biological systems. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites within a biological sample. The integration of these technologies allows researchers to gain a holistic understanding of how a compound interacts with cellular processes.

While extensive published research specifically detailing the integration of proteomics and metabolomics with this compound is limited in the provided search results, this compound is explicitly mentioned as a specialty product for proteomics research applications scbt.com. This indicates its utility as a tool within proteomic studies, likely for applications such as internal standards in quantitative protein analysis or as a tracer in studies investigating protein binding or modification by Harmine (B1663883).

Research using the parent compound, Harmine, has demonstrated the value of omics approaches. For instance, a study aimed at identifying potential treatments for spinal muscular atrophy utilized a combination of transcriptomics, proteomics, and perturbational datasets, which led to the identification of Harmine as a candidate compound nih.gov. This highlights how omics data can inform the study of compounds like Harmine and, by extension, its deuterated analog this compound. The application of proteomics in this context could involve studying how Harmine or this compound perturbs protein expression levels or modifies proteins, while metabolomics could reveal alterations in metabolic pathways induced by the compound. The use of this compound in such studies would be particularly beneficial for distinguishing the exogenously administered compound and its metabolites from endogenous molecules, thereby improving the accuracy of quantitative analyses in both proteomics and metabolomics workflows.

High-Throughput Screening (HTS) Methodologies for Identifying this compound Interactions

High-Throughput Screening (HTS) is a drug discovery method that allows for the rapid testing of large libraries of compounds against a specific biological target or phenotypic assay. HTS is crucial for identifying potential drug candidates or probes by assessing their activity in a miniaturized format.

While the provided search results primarily discuss HTS in the context of identifying Harmine and its analogs as inhibitors of targets like DYRK1A nih.govnih.gov, the methodologies employed are directly relevant to how this compound interactions could be studied. HTS assays often rely on detecting a signal change when a compound interacts with its target. If this compound were used in an HTS campaign, it could be as a labeled ligand in binding assays or as a tool to study the metabolic stability or transport in cell-based screens.

Advancements in Imaging Techniques for Visualizing this compound Distribution in Research Models

Imaging techniques are vital for visualizing the distribution, localization, and concentration of compounds within biological systems, ranging from cellular levels to whole organisms. Advancements in imaging technologies provide higher resolution, sensitivity, and the ability to perform three-dimensional (3D) analysis.

Research on Harmine has benefited from advanced imaging techniques. For instance, 3D high-content confocal imaging and automated analysis have been utilized to evaluate the effects and distribution of Harmine in standardized human islet microtissues nih.gov. This approach allowed for comprehensive quantification of cell populations and the visualization of Harmine's impact within a 3D cellular structure nih.gov.

Conclusion and Future Perspectives in Harmine D3 Research

Summary of Key Academic Contributions and Identified Research Gaps

Academic contributions involving Harmine-d3 largely center on its use as an internal standard in quantitative analysis of harmine (B1663883) and related compounds in biological matrices researchgate.netosf.ionih.govuzh.ch. The deuterium (B1214612) labeling provides a distinct mass signature, enabling accurate and reliable quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS). This is crucial for pharmacokinetic and pharmacodynamic studies of harmine, allowing researchers to precisely measure its concentration in plasma and other tissues researchgate.netosf.ionih.govuzh.ch. Studies investigating the interaction of harmine with other compounds, such as N,N-Dimethyltryptamine (DMT), have utilized this compound to track harmine levels and understand their complex pharmacokinetics researchgate.netosf.ionih.govuzh.ch.

Potential for this compound as a Mechanistic Probe in Advanced Chemical Biology

This compound holds significant potential as a mechanistic probe in advanced chemical biology, primarily due to its isotopic label. Chemical probes are valuable tools for selectively modulating target protein activity and elucidating their roles in cellular processes and disease phenotypes caymanchem.comburleylabs.co.uk. While the core mechanism of action is expected to be similar to harmine (e.g., MAO-A or DYRK1A inhibition), the deuterium label in this compound can be leveraged in several ways to gain deeper mechanistic insights wikipedia.orgnih.gov.

One key application is in quantitative proteomics and target engagement studies. By using this compound as a labeled ligand, researchers can precisely quantify the interaction of harmine with its target proteins in complex biological systems. This can help confirm target binding, assess the occupancy of binding sites, and study the dynamics of these interactions. The deuterium label allows for differentiation between the probe and endogenous compounds or background noise in mass spectrometry-based analyses osf.ionih.gov.

Furthermore, this compound could be used in metabolic studies to trace the metabolic fate of the methoxy (B1213986) group of harmine. Deuteration can sometimes slow down metabolic processes involving the labeled site (kinetic isotope effect), which could provide valuable information about the enzymes and pathways responsible for harmine metabolism. This could be particularly relevant for understanding potential differences in metabolism across different species or physiological conditions.

Directions for Future Interdisciplinary Research Initiatives

Future interdisciplinary research initiatives involving this compound should capitalize on its utility as a labeled compound to address the existing research gaps and explore new avenues.

One direction is to conduct detailed comparative studies on the pharmacokinetic and pharmacodynamic profiles of this compound versus non-deuterated harmine. While used as an internal standard, a thorough understanding of whether the deuteration at the methoxy group subtly alters its absorption, distribution, metabolism, or excretion is warranted. This is particularly important if considering this compound for applications beyond analytical quantification.

Another crucial area is the application of this compound in advanced chemical biology techniques to precisely map harmine's interactions with its diverse targets in living cells and organisms. This could involve using activity-based protein profiling (ABPP) or other chemoproteomic approaches in conjunction with this compound to identify novel targets or off-targets of harmine, providing a more comprehensive understanding of its polypharmacology. The deuterium label would be instrumental in these mass spectrometry-based techniques.

Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists could focus on synthesizing this compound derivatives with modifications at other positions, in addition to the deuterated methoxy group. This could lead to the development of novel labeled probes with enhanced selectivity or altered properties, allowing for more specific investigations into particular aspects of harmine's biological activities, such as its reported effects on neural progenitor cell proliferation or antitumor mechanisms frontiersin.orgnih.govnih.gov. The use of deuteration in these novel derivatives could aid in tracking their metabolic fate and improving their analytical detection.

Finally, given the use of harmine in studies related to neurological conditions and its interaction with the glutamatergic system, this compound could serve as a valuable tool in neurobiological research to precisely quantify harmine levels in specific brain regions and investigate its molecular interactions with neuronal targets or transporters researchgate.net.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Harmine-d3 in isotopic purity?

Methodological Answer:

- Synthesis of this compound involves deuterium substitution at the methoxy group (C₁₃H₉D₃N₂O) to maintain isotopic integrity .

- Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural fidelity. For example, MS should show a molecular ion peak at m/z 215.27, with deuterium incorporation verified via [²H]-NMR shifts in the methoxy region (δ 3.8–4.0 ppm) .

- Key pitfalls: Avoid proton exchange during purification by using anhydrous solvents and inert atmospheres .

Q. How do researchers ensure the stability of this compound in experimental conditions?

Methodological Answer:

- Storage at 2–8°C in airtight, light-protected containers is critical to prevent deuterium loss and degradation .

- Pre-experiment stability testing via high-performance liquid chromatography (HPLC) under intended conditions (e.g., pH, temperature) is mandatory. For cellular assays, verify solubility in methanol (heating required) and compatibility with aqueous buffers to avoid precipitation .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting deuterated analogs. Use a deuterated internal standard (e.g., Harmine-d6) to correct for matrix effects .

- Validate methods per ICH guidelines : linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to non-deuterated Harmine?

Methodological Answer:

- Conduct comparative PK/PD studies in animal models, measuring parameters like AUC (area under the curve) and half-life. Deuterium’s kinetic isotope effect (KIE) may reduce metabolic clearance via cytochrome P450 enzymes, prolonging exposure .

- Example: A 2024 study reported a 1.5-fold increase in this compound’s half-life in rodent plasma compared to Harmine, attributed to slowed O-demethylation .

Q. What experimental designs address contradictions in reported β-carboline kinase inhibition efficacy of this compound?

Methodological Answer:

- Use dose-response assays with standardized cell lines (e.g., HEK293T) and orthogonal readouts (e.g., Western blot for DYRK1A inhibition vs. fluorescence-based assays).

- Control variables: Deuterium’s impact on hydrogen bonding in enzyme active sites may alter IC₅₀ values. Replicate studies under identical buffer conditions (pH 7.4, 1 mM ATP) to isolate isotopic effects .

Q. How can researchers optimize in vivo imaging of this compound for neuropharmacology studies?

Methodological Answer:

- Label this compound with a positron-emitting isotope (e.g., ¹¹C) for PET imaging . Validate blood-brain barrier penetration using wild-type vs. knockout rodent models .

- Address signal interference by co-administering deuterium-free Harmine as a competitor in blocking studies .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in high-content screening?

- Apply non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons .

- Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.